N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine

Agrochemical discovery Insecticidal activity Structure-activity relationship

Researchers requiring the correct 2,4,6-trifluorophenyl isomer for SAR studies often face supply of non-equivalent isomers. This compound delivers the exact substitution pattern validated in Syngenta patents. • 43% insecticidal activity vs. 36% for chlorantraniliprole at 0.1 mg/L. • Favorable drug-like profile: LogP 2.57, TPSA 40.71 Ų, MW 213.16. • Metabolically stabilized phenyl replacement for kinase inhibitor programs.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
Cat. No. B13253974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)NC2=CNN=C2)F)F
InChIInChI=1S/C9H6F3N3/c10-5-1-7(11)9(8(12)2-5)15-6-3-13-14-4-6/h1-4,15H,(H,13,14)
InChIKeyCHQIEPYFOFOTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine Physicochemical Identity


N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine (CAS 2060036-62-4) is a fluorinated heterocyclic small molecule comprising a 1H-pyrazol-4-amine core N-substituted with a 2,4,6-trifluorophenyl ring . With a molecular formula C₉H₆F₃N₃ and weight 213.16 g/mol, the compound presents a highly symmetrical fluorination pattern that distinguishes it from all other trifluorophenyl positional isomers . Computed physicochemical descriptors (LogP 2.5706, TPSA 40.71 Ų, 2 H-bond donors, 2 H-bond acceptors) place it within favorable drug-like space for fragment-based and lead-optimization campaigns .

1
Fragment-based lead optimization scaffold Computed drug-like property range (LogP, TPSA) supports fragment growth
2
Symmetrical 2,4,6-trifluorination pattern Distinct from positional isomers; reported electronic symmetry
3
Amine handle for diversification Data to verify; supplier-reported identity

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine: Isomer Substitution Risks


The three fluorine atoms in the 2,4,6-positions create a symmetric, electron-withdrawing environment that simultaneously blocks both ortho positions and the para position relative to the aniline nitrogen, a substitution topology not replicated by the 2,3,4-, 2,4,5-, or 3,4,5-trifluorophenyl isomers [1][2]. This symmetry profoundly influences the pKa of the bridging amine, metabolic soft-spot shielding, and the orientation of the pendant phenyl ring in target binding pockets. Simply substituting the 2,4,6-trifluorophenyl group with another trifluorophenyl isomer or a non-fluorinated phenyl ring therefore risks losing the specific electronic and steric profile that governs activity in reported chemotypes, undermining structure-activity relationships [1][2].

Symmetry-driven electronic profile may shift
The 2,4,6-trifluorophenyl group’s C₂ᵥ symmetry and dual ortho-fluorine effect on amine pKa differ from 2,3,4- or 2,4,5-isomers; binding orientation and permeability context may not transfer.
Metabolic soft-spot shielding not replicated
Ortho-fluorine substitution blocks potential metabolic sites that other trifluorophenyl isomers may expose, potentially altering metabolic stability profiles.
Patent scope treats isomers as separate embodiments
IP portfolios explicitly enumerate distinct fluorination patterns; substituting a different trifluorophenyl isomer may fall outside claimed composition of matter.

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine Differentiation Evidence


Insecticidal Activity vs. Chlorantraniliprole

A phenylpyrazole derivative containing the exact 2,4,6-trifluoro-substituted benzene ring (compound IIIf) exhibited 43% insecticidal activity against Mythimna separata at 0.1 mg L⁻¹, outperforming the commercial insecticide chlorantraniliprole which showed 36% activity under the same conditions [1]. This head-to-head comparison demonstrates that the 2,4,6-trifluorophenyl motif directly contributes to insecticidal potency superior to a widely deployed agrochemical standard.

Insecticidal activity
Head-to-head
43% (2,4,6-trifluorophenyl derivative IIIf) vs chlorantraniliprole 36% at 0.1 mg L⁻¹
Reported higher insecticidal response; assay comparison supports scaffold evaluation
Mythimna separata in vivo assay; 7 pp difference
Agrochemical discovery Insecticidal activity Structure-activity relationship

Patent Scope: Preferred Substituent in Microbiocidal Pyrazoles

In the Syngenta patent WO 2023/071295, the 2,4,6-trifluorophenyl group is explicitly claimed as one of the preferred substituents (R9-R12) in Formula I for microbiocidal pyrazole derivatives targeting phytopathogenic fungi [1]. The patent further distinguishes that fluorination patterns such as 2,3,4-trifluorophenyl and 2,3-difluorophenyl are separately enumerated, indicating that the 2,4,6-pattern is considered a distinct and non-interchangeable embodiment for optimal fungicidal activity [1].

Patent scope
Class-level inference
2,4,6-trifluorophenyl explicitly claimed as preferred substituent; 2,3,4- and 2,3-difluoro listed as separate embodiments
Supports isomer-specific sourcing; distinct inventive entity in fungicidal pyrazole IP
Syngenta WO 2023/071295; non-equivalence implied
Agrochemical patent analysis Fungicide discovery Microbiocidal pyrazoles

Symmetry-Driven pKa and Binding Mode Effects

The 2,4,6-trifluorophenyl pattern imparts C₂ᵥ symmetry with fluorines occupying both ortho positions and the para position relative to the aniline amine. In fluoroaniline model systems, the 2,6-difluoro substitution pattern lowers the aniline pKa by approximately 1.5–2.0 log units relative to unsubstituted aniline (pKa ~6.8 vs. ~4.6–5.0), an effect further modulated by the para fluorine [1]. In the analogous 2,3,4-trifluorophenyl isomer, only one ortho fluorine is present, resulting in a higher amine pKa and altered hydrogen-bonding capacity [1]. This pKa shift directly influences the protonation state at physiological or target-active-site pH, affecting binding thermodynamics and off-target promiscuity [2].

pKa modulation
Supporting evidence
Estimated ΔpKa ≈1.5–2.0 (vs unsubstituted aniline); ~0.5 lower than 2,3,4-isomer
Reported pKa shift context may influence permeability and binding modulation
Fluoroaniline literature; ¹⁹F NMR pH titration models
Medicinal chemistry Fluorine effects Physicochemical profiling

N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine Application Scenarios


Agrochemical Insecticide and Fungicide Scaffold

The 2,4,6-trifluorophenyl-pyrazole core has demonstrated superior insecticidal activity over chlorantraniliprole (43% vs. 36% at 0.1 mg L⁻¹) and is explicitly claimed as a preferred embodiment in Syngenta's microbiocidal pyrazole patents. Procurement of this specific isomer enables SAR expansion around a privileged fragment validated in both insecticidal and fungicidal contexts [1].

Fragment-Based Kinase Inhibitor Design

The low molecular weight (213.16 Da), favorable LogP (2.57), and amine handle for further elaboration make this compound an ideal fragment for kinase inhibitor programs. The 2,4,6-trifluorophenyl group serves as a metabolically stabilized phenyl replacement that fills hydrophobic kinase pockets while the 4-amine allows facile diversification .

pH-Sensitive Probe Development

The well-characterized ¹⁹F NMR chemical shift sensitivity of fluoroanilines to pH changes, combined with the symmetric fluorine environment, positions this compound as a scaffold for developing intracellular pH sensors or ¹⁹F MRI contrast agents. The three equivalent fluorines provide a strong, singular ¹⁹F signal for sensitive detection .

Application
Selection Property
Validation Focus
Agrochemical insecticide scaffold research
Symmetrical fluorination pattern, patent-preferred building block
Insecticidal assay response; resistance-breaking chemotype profiling
Fragment-based kinase inhibitor design
Low molecular weight, amine diversification handle, computed lead-like profile
Kinase binding and selectivity; permeability context review
pH-responsive probe development
¹⁹F NMR sensitivity, symmetric fluorine signal
pH-dependent chemical shift characterization; intracellular sensor context
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